Boc-aminooxy-amide-PEG4-propargyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

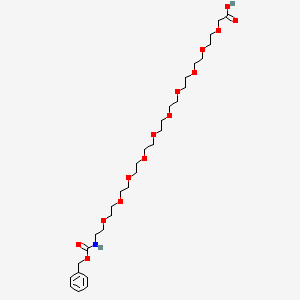

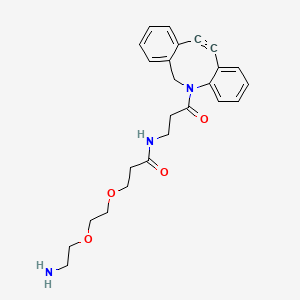

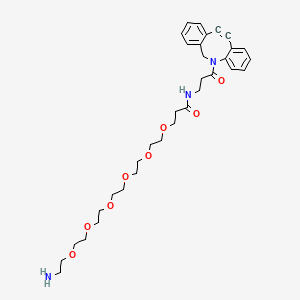

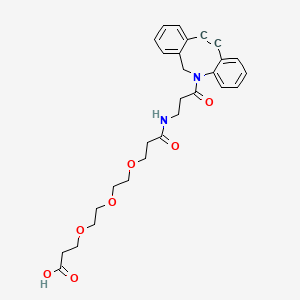

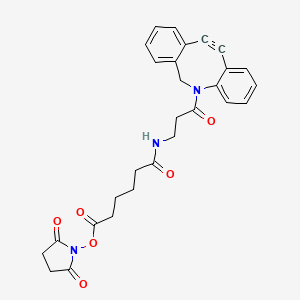

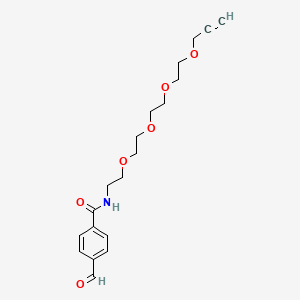

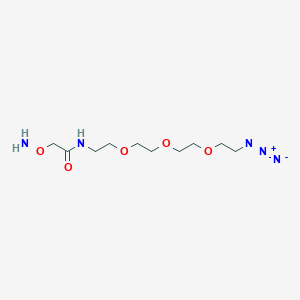

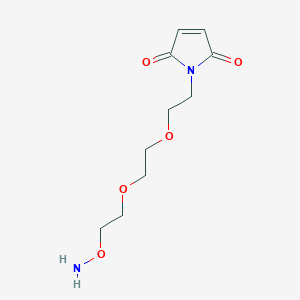

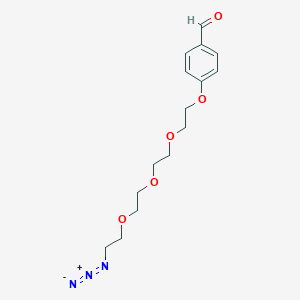

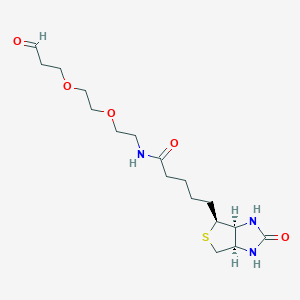

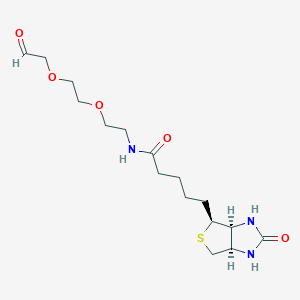

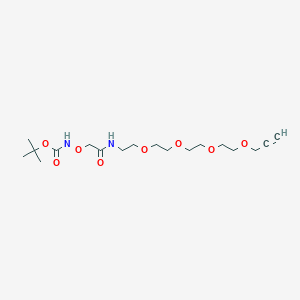

Boc-aminooxy-amide-PEG4-propargyl: is a non-cleavable linker molecule containing four units of polyethylene glycol (PEG) and an alkyne group. It is commonly used in the synthesis of antibody-drug conjugates (ADCs) due to its stability and ability to facilitate click chemistry reactions.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis:

Industrial Production Methods: Large-scale production involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts.

Types of Reactions:

Click Chemistry: The alkyne group in this compound allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with azide-containing molecules.

Oxidation and Reduction: These reactions are less common but can be performed under specific conditions to modify the compound.

Common Reagents and Conditions:

Copper Catalysts: Used in CuAAc reactions.

Solvents: Organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.

Temperature and Pressure: Reaction conditions are optimized to ensure efficient coupling.

Major Products Formed:

Cycloaddition Products: The primary product is a triazole ring formed through CuAAc reactions.

Oxidized/Reduced Derivatives: Depending on the reaction conditions, oxidized or reduced forms of the compound can be obtained.

Wissenschaftliche Forschungsanwendungen

Chemistry: Boc-aminooxy-amide-PEG4-propargyl is widely used in click chemistry research due to its ability to form stable triazole rings. Biology: It is employed in the development of ADCs, which are used to target and deliver drugs to specific cells, such as cancer cells. Medicine: ADCs synthesized using this linker are being investigated for their potential in targeted cancer therapies. Industry: The compound is used in the pharmaceutical industry for the development of new drug delivery systems.

Molecular Targets and Pathways:

ADCs: The compound acts as a linker in ADCs, connecting the drug to the antibody. The ADC targets specific antigens on cancer cells, delivering the drug directly to the tumor site.

Click Chemistry: The CuAAc reaction forms a stable triazole ring, which is crucial for the stability and efficacy of the ADC.

Vergleich Mit ähnlichen Verbindungen

PEGylated Linkers: Other PEGylated linkers used in ADCs, such as PEG4-azide and PEG4-amine.

Non-cleavable Linkers: Other non-cleavable linkers used in ADCs, such as maleimide and thioether linkers.

Uniqueness:

Stability: Boc-aminooxy-amide-PEG4-propargyl is highly stable and non-cleavable, making it ideal for ADCs that require stable linkers.

Click Chemistry Compatibility: Its compatibility with click chemistry reactions allows for efficient and specific drug conjugation.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Eigenschaften

IUPAC Name |

tert-butyl N-[2-oxo-2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]ethoxy]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O8/c1-5-7-23-9-11-25-13-14-26-12-10-24-8-6-19-16(21)15-27-20-17(22)28-18(2,3)4/h1H,6-15H2,2-4H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRDVAXJEVQKKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCOCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.